
N-tert-Butoxycarbonyl Anabasine
Overview
Description
tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group attached to a piperidine ring, which is further substituted with a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base, followed by the introduction of the pyridin-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine or pyridine derivatives .
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
N-Boc-Anabasine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can be utilized in the synthesis of piperidine derivatives, which are significant in medicinal chemistry due to their biological activity.
Catalytic Dynamic Resolution
Recent studies have highlighted the use of N-Boc-Anabasine in catalytic dynamic resolution processes. This method allows for the asymmetric synthesis of piperidine derivatives with high enantioselectivity, which is essential for developing chiral drugs . The ability to produce enantiomerically pure compounds is critical in pharmaceutical applications where different enantiomers can exhibit vastly different biological activities.
Medicinal Chemistry
Potential Therapeutic Applications
N-Boc-Anabasine has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs). Given that anabasine itself is a minor alkaloid found in tobacco, its derivatives may have similar pharmacological properties. Research indicates that compounds targeting nAChRs can be useful in treating neurodegenerative diseases and conditions related to nicotine addiction .
Biomarker for Tobacco Use
Anabasine and its derivatives are being explored as biomarkers for tobacco use. Studies have shown that urinary concentrations of anabasine can effectively validate abstinence from tobacco products during nicotine replacement therapy. This application is particularly relevant for monitoring individuals undergoing smoking cessation programs . The correlation between anabasine levels and self-reported tobacco use highlights its potential as a reliable biomarker.
Table 1: Summary of Research Findings on N-Boc-Anabasine
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-yl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Biological Activity
N-tert-Butoxycarbonyl anabasine is a derivative of anabasine, a naturally occurring alkaloid found in tobacco plants. This compound has garnered attention due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the anabasine structure. This modification can influence its pharmacological properties and stability.
Anabasine and its derivatives act primarily as agonists at nAChRs. Research indicates that anabasine has differing affinities for various nAChR subtypes:
- α7-nAChR : Anabasine exhibits high binding affinity with a Ki value of 0.39 µM and an EC50 of 18 µM.
- α4β2-nAChR : It shows a Ki value of 1.1 µM with an EC50 greater than 30 µM, indicating lower potency at this receptor subtype compared to α7 .
The stereochemistry of anabasine significantly affects its biological activity, with (+)-anabasine being more selective for α4β2-nAChRs compared to (−)-anabasine .
Neuropharmacological Effects
Anabasine has been studied for its potential neuropharmacological effects, particularly in the context of cognitive enhancement and neuroprotection. A notable study reported that both (−)-anabasine and (+)-anabasine could enhance memory and attention dysfunction in rat models, suggesting potential therapeutic applications for cognitive disorders like Alzheimer's disease .
Toxicity Profiles
Toxicity assessments reveal that (+)-anabasine has a lower LD50 (11 mg/kg) compared to (−)-anabasine (16 mg/kg), highlighting the importance of stereochemistry in determining both efficacy and safety profiles .
Biomarkers for Tobacco Use
Anabasine concentrations in urine have been explored as biomarkers for tobacco use. A study involving 99 cigarette smokers and 205 smokeless tobacco users demonstrated that urine levels of anabasine correlated poorly with self-reported tobacco use, suggesting limitations in using it as a sole biomarker during nicotine replacement therapy .
Effects on Insect Populations
Research has also investigated the role of anabasine in ecological contexts, particularly its effects on bumblebee populations. In experiments with Bombus impatiens, it was found that while nicotine significantly increased parasite loads, anabasine did not exhibit significant effects on mortality or parasite load under controlled conditions. This suggests that the ecological impact of anabasine may be context-dependent .
Data Summary
The following table summarizes key findings related to the biological activity and pharmacological profiles of this compound:
Parameter | Value | Notes |
---|---|---|
Binding Affinity (α7) | Ki = 0.39 µM | Higher affinity than α4β2 |
Binding Affinity (α4β2) | Ki = 1.1 µM | Lower potency compared to α7 |
EC50 (α7) | 18 µM | Effective concentration for activation |
EC50 (α4β2) | >30 µM | Less effective at this receptor |
LD50 (+)-anabasine | 11 mg/kg | More toxic than (−)-anabasine |
LD50 (−)-anabasine | 16 mg/kg | Less toxic variant |
Q & A
Basic Research Questions
Q. How can the synthesis of N-tert-Butoxycarbonyl Anabasine be optimized for improved yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction pH and temperature to minimize by-products. For example, anhydrous ethanol as a solvent and di-tert-butyl dicarbonate (Boc₂O) as the acylating agent under nitrogen atmosphere can enhance yield. Post-synthesis purification via liquid-liquid extraction (e.g., ethyl acetate) removes unreacted precursors and impurities . Characterization by melting point analysis (59–62°C) and HPLC (retention time: ~10.368 min) ensures purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR and IR spectroscopy to verify Boc-group incorporation and amine protection .
- Purity Assessment : HPLC with UV detection (peaks at 231/257 nm) and GC/MS for volatile impurities .
- Thermal Stability : Differential scanning calorimetry (DSC) to analyze decomposition above 62°C .
Q. How can anabasine content in plant extracts be quantified accurately?
- Methodological Answer : Spectrophotometric analysis (231/257 nm) coupled with Dragendorff’s reagent for alkaloid identification. Validate via HPLC with a calibration curve (e.g., 258.633 ± 4.217 ppm in Nicotiana glauca) and correct for extraction losses (e.g., 0.73% loss adjustment) .
Q. What experimental protocols ensure safe handling of this compound?
- Methodological Answer : Use PPE (gloves, masks, protective eyewear) to avoid skin contact. Store at 2–8°C in airtight containers. Dispose of waste via professional chemical treatment services to prevent environmental contamination .
Advanced Research Questions
Q. How do environmental factors influence anabasine content in plants, and how can this variability be addressed in pharmacological studies?
- Methodological Answer : Anabasine content varies with plant species and growth conditions (e.g., 0.64% in US N. glauca vs. 1.16% in Egyptian varieties). Standardize extracts using One-Way ANCOVA to compare bioactivity across samples. Normalize data via non-linear regression (Akaike’s method) to account for variability .
Q. What mechanisms underlie the interaction between this compound and organochlorine pesticides like DDT?
- Methodological Answer : Study solvent-free reactions at 50–55°C to form DDE (85–90% yield). Optimize molar ratios (e.g., 3:1 anabasine:DDT) and monitor via TLC/GC-MS. Thermodynamic analysis (e.g., ΔG calculations) can elucidate reaction feasibility .
Q. How can enantioselective synthesis of Boc-protected anabasine derivatives be achieved?
- Methodological Answer : Use chiral catalysts like Yb(OTf)₃ with iPr-pybox for asymmetric Mannich reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, Yb(OTf)₃ achieves >90% ee in malonate-imine couplings .
Q. What statistical methods resolve contradictions in pharmacological data, such as EC50 discrepancies between synthetic and plant-derived anabasine?
- Methodological Answer : Apply One-Way Analysis of Covariance (ANCOVA) to compare dose-response curves. Use GraphPad Prism for EC50 calculations (e.g., 0.572 mg/larva for synthetic vs. 1.202 mg/larva for plant-derived). Significance thresholds (p < 0.05) and Akaike’s regression improve reproducibility .
Q. How does the Boc group enhance the stability of anabasine under physiological conditions?
- Methodological Answer : Conduct stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Monitor Boc deprotection kinetics via LC-MS. The tert-butoxycarbonyl group reduces amine reactivity, prolonging half-life by >2-fold compared to unprotected anabasine .
Q. What green chemistry approaches minimize waste in this compound synthesis?
- Methodological Answer : Adopt water-mediated, catalyst-free Boc protection using Boc₂O. This method eliminates toxic solvents (e.g., DCM) and achieves >85% yield. Lifecycle assessment (LCA) metrics confirm reduced carbon footprint .
Properties
IUPAC Name |
tert-butyl 2-pyridin-3-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDRZOVLOOHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452701 | |
Record name | tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154874-91-6 | |
Record name | tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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